molecular formula C26H24N8O2 B2369480 1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione CAS No. 923511-90-4

1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

Cat. No. B2369480
CAS RN: 923511-90-4
M. Wt: 480.532
InChI Key: BZRSAAFBNSHXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H24N8O2 and its molecular weight is 480.532. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione and related compounds have been explored for their anticancer properties. A study by Abdelhamid et al. (2016) synthesized derivatives involving the indole moiety and tested them for antitumor activity against the MCF-7 human breast carcinoma cell line. Several compounds exhibited moderate to high anticancer activity, underscoring the potential of such compounds in cancer research (Abdelhamid et al., 2016).

Serotonin Receptor Antagonism

Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione have shown activity as serotonin receptor antagonists. Watanabe et al. (1992) prepared derivatives with potent 5-HT2 antagonist activity, which is significant for the development of therapeutic agents targeting serotonin receptors (Watanabe et al., 1992).

Antitrypanosomal Activity

These compounds have also been investigated for their antitrypanosomal properties. Abdelriheem et al. (2017) synthesized a series of compounds containing the 1,2,3-triazole moiety, which demonstrated beneficial properties as antimetabolites in purine biochemical reactions, highlighting their potential use in addressing parasitic diseases (Abdelriheem et al., 2017).

Adrenoceptor Ligand Activity

Research has also demonstrated the potential of these compounds as adrenoceptor ligands. Russo et al. (1991) synthesized derivatives that were potent alpha 1 adrenoceptor ligands. This property could be significant in developing cardiovascular or neurological drugs (Russo et al., 1991).

Enzyme Inhibition

Some derivatives have been evaluated as enzyme inhibitors. Asghari et al. (2016) synthesized novel compounds that showed potential as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes, indicating their potential therapeutic use in inflammation-related diseases (Asghari et al., 2016).

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O2/c1-16-7-9-18(10-8-16)34-25-22(30-31-34)24(27-15-28-25)32-11-13-33(14-12-32)26(36)23(35)21-17(2)29-20-6-4-3-5-19(20)21/h3-10,15,29H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSAAFBNSHXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)C5=C(NC6=CC=CC=C65)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.